Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]-
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Overview
Description
Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- is a complex organic compound that features a urea backbone with various substituents, including a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- typically involves multiple steps. One common approach is to start with the preparation of the pyrrole derivative, followed by the introduction of the urea moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification processes to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.
Scientific Research Applications
Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Urea, N-methyl-N’-phenyl-: A simpler analog with similar structural features but lacking the pyrrole ring.
N-Phenyl-N’-methylurea: Another related compound with a different substitution pattern.
Uniqueness
Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
651021-56-6 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-methyl-3-phenyl-1-[4-(1H-pyrrol-3-yloxy)phenyl]urea |
InChI |
InChI=1S/C18H17N3O2/c1-21(18(22)20-14-5-3-2-4-6-14)15-7-9-16(10-8-15)23-17-11-12-19-13-17/h2-13,19H,1H3,(H,20,22) |
InChI Key |
HEDAKLQFSHBDFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC2=CNC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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